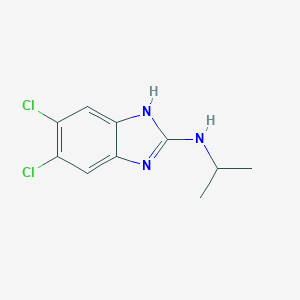

5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole

Description

Properties

IUPAC Name |

5,6-dichloro-N-propan-2-yl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N3/c1-5(2)13-10-14-8-3-6(11)7(12)4-9(8)15-10/h3-5H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZLEUQGTILGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC2=CC(=C(C=C2N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629442 | |

| Record name | 5,6-Dichloro-N-(propan-2-yl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176161-55-0 | |

| Record name | 5,6-Dichloro-N-(propan-2-yl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichloro-N-isopropyl-1H-benzo[d]imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Tetraethyl Orthocarbonate (TEOC)-Mediated Cyclization

This method avoids toxic reagents like phosgene by employing TEOC as a carbonyl source. In a representative procedure, 4,5-dichloro-o-phenylenediamine reacts with TEOC in acetonitrile under acidic conditions (H₂SO₄) at 80–85°C for 6 hours, forming 5,6-dichloro-2-ethoxy-1H-benzimidazole. A subsequent hydrolysis step with aqueous sulfuric acid at 25–30°C converts the ethoxy group to a ketone, yielding 5,6-dichloro-1H-benzimidazol-2(3H)-one. This one-pot approach simplifies purification and scales effectively for industrial production.

Carbonyl Di-imidazole (CDI)-Assisted Cyclization

An alternative route uses CDI to cyclize 4,5-dichloro-o-phenylenediamine in tetrahydrofuran (THF) under reflux for 18 hours. The reaction proceeds via imidazolide intermediate formation, followed by intramolecular cyclization to produce 5,6-dichloro-1H-benzimidazol-2-one. This method offers higher atom economy and avoids acidic byproducts, making it preferable for sensitive downstream reactions.

Table 1: Comparison of Cyclization Methods

| Method | Reagents | Solvent | Temperature | Time | Yield* |

|---|---|---|---|---|---|

| TEOC + Acid Hydrolysis | TEOC, H₂SO₄ | Acetonitrile | 80–85°C | 8h | 70–75% |

| CDI Cyclization | CDI | THF | Reflux | 18h | 85–90% |

Functionalization at the 2-Position

Bromination Using Phosphorus Oxytribromide (POBr₃)

The 2-keto group in 5,6-dichloro-1H-benzimidazol-2-one is converted to a bromine substituent via reaction with POBr₃ in chlorobenzene at 120°C for 4 hours. This step replaces the ketone with a bromine atom, yielding 2-bromo-5,6-dichloro-1H-benzimidazole, a critical intermediate for nucleophilic substitution.

Mechanistic Insight :

POBr₃ acts as both a Lewis acid and brominating agent, facilitating the replacement of the oxygen atom in the ketone with bromine through intermediate phosphorus coordination.

Nucleophilic Substitution with Isopropylamine

The bromine atom at the 2-position undergoes substitution with isopropylamine in dimethylformamide (DMF) at 100°C for 12 hours, using potassium carbonate (K₂CO₃) as a base to neutralize HBr byproducts. The electron-deficient benzimidazole ring activates the 2-position for nucleophilic attack, enabling efficient displacement even with sterically hindered amines like isopropylamine.

Table 2: Bromination and Substitution Conditions

| Step | Reagent | Solvent | Temperature | Time | Key Byproduct |

|---|---|---|---|---|---|

| Bromination | POBr₃ | Chlorobenzene | 120°C | 4h | HPO₃ |

| Substitution | Isopropylamine | DMF | 100°C | 12h | HBr |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

TEOC Route : Suitable for large-scale production due to one-pot reactivity and minimal purification needs. However, the hydrolysis step introduces aqueous workup complexities.

-

CDI Route : Higher yields and cleaner reaction profiles make it ideal for pharmaceutical intermediates, though CDI’s cost may limit industrial adoption.

Optimization Strategies and Yield Enhancements

Solvent Selection

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: 2,3-dichloro-5,6-dicyanobenzoquinone in an organic solvent.

Reduction: Sodium borohydride in an alcohol solvent.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxidized benzimidazole derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

Biological Research Applications

Antiviral Activity

One of the primary research applications of 5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole is its antiviral properties. It has been shown to inhibit the replication of several viruses, including herpes simplex virus and cytomegalovirus (CMV). The compound acts by inhibiting viral protein kinase UL97, which is crucial for viral replication processes. This inhibition prevents the phosphorylation of viral proteins necessary for replication, making it a candidate for antiviral drug development .

Enzyme Inhibition Studies

In addition to its antiviral effects, this compound has been studied for its potential as an enzyme inhibitor. Research indicates that it may affect various enzyme pathways, suggesting broader implications in biochemical research and therapeutic applications.

Medical Applications

This compound has been investigated for its therapeutic potential against viral infections. It has been highlighted in patents for its efficacy in treating or preventing infections caused by herpes viruses and hepatitis viruses. Clinical studies have suggested effective dosages ranging from 0.01 to 250 mg per kilogram of body weight per day, indicating its potential as a viable treatment option .

Industrial Applications

In industrial chemistry, this compound serves as an intermediate in the synthesis of other chemical compounds. Its unique structure allows it to be a building block for more complex molecules used in pharmaceuticals and materials science.

Case Study 1: Antiviral Mechanism

A study published in the Journal of Virology demonstrated that this compound effectively inhibits Epstein-Barr virus (EBV) replication through a novel mechanism that involves targeting specific viral pathways. This research provides insights into the compound's potential as a therapeutic agent against EBV-related diseases .

Case Study 2: Comparative Analysis with Other Compounds

Research comparing this compound with other benzimidazole derivatives has shown that its unique isopropylamino group enhances its biological activity compared to similar compounds. This structural distinction allows for more effective interactions with molecular targets within biological systems .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antiviral Activity | Inhibits replication of herpes viruses and CMV; potential treatment for viral infections. |

| Enzyme Inhibition | Investigated for effects on various enzyme pathways; implications in drug development. |

| Pharmaceutical Synthesis | Serves as an intermediate in synthesizing complex molecules; used in drug formulations. |

| Material Science | Utilized in developing new materials; contributes to advancements in industrial chemistry. |

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole involves the inhibition of specific enzymes. For example, it has been shown to inhibit viral protein kinase UL97, which is crucial for the replication of certain viruses. By blocking this enzyme, the compound prevents the phosphorylation of downstream viral proteins, thereby inhibiting viral replication.

Comparison with Similar Compounds

Key Observations :

- The β-L-ribofuranosyl group in maribavir is critical for its antiviral specificity, as the D-ribose analog (BDCRB) lacks efficacy against EBV .

Antiviral Activity

- Maribavir : Targets UL97 in HCMV and BGLF4 in EBV, inhibiting viral DNA packaging. It is 10–60× more potent than ganciclovir against HCMV and retains activity against ganciclovir-resistant strains .

- BDCRB : Despite structural similarity, BDCRB fails to inhibit EBV replication, highlighting the importance of stereochemistry (L-ribose vs. D-ribose) in antiviral efficacy .

- Indolocarbazoles : Inhibit pUL97 kinase but lack the benzimidazole core, resulting in broader kinase inhibition and higher toxicity .

Cytotoxic Activity

- TBBI (1) : Displays moderate cytotoxicity against MCF-7 cells (25–50 μM) but is outperformed by derivatives 7a–7d, which have enhanced halogenation and tetrazole rings .

- 5,6-Dichloro-2-(4-nitrobenzylthio)-benzimidazole : Shows antiprotozoal activity comparable to metronidazole but lacks antiviral specificity .

Antiparasitic Activity

- 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole : Exhibits antileishmanial activity by disrupting parasite metabolism, with modified cyclodextrin complexes improving solubility .

Physicochemical and Pharmacokinetic Properties

Research Findings and Clinical Implications

- Maribavir : Phase III trials demonstrate efficacy against refractory HCMV infections, with fewer side effects than ganciclovir due to its targeted kinase inhibition .

- Structural Insights: The isopropylamino group in maribavir enhances binding to viral kinases, while bulky substituents (e.g., 3-pentanyl) reduce bioavailability .

- Resistance Profile : Maribavir-resistant HCMV strains exhibit mutations in UL97 (e.g., T409M), but these remain rare compared to ganciclovir resistance .

Biological Activity

5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and enzyme inhibition properties. This article reviews the available literature on its biological activity, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

This compound is a benzimidazole derivative characterized by the presence of two chlorine atoms at positions 5 and 6, and an isopropylamino group at position 2. This structural configuration is crucial for its biological activity.

Antiviral Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antiviral properties.

- Inhibition of Human Cytomegalovirus (HCMV) : A notable study demonstrated that derivatives of benzimidazole effectively inhibit HCMV replication. Specifically, compounds like 1H-β-l-ribofuranoside-2-isopropylamino-5,6-dichlorobenzimidazole (1263W94) showed potent activity against both laboratory strains and clinical isolates of HCMV, including those resistant to standard treatments such as ganciclovir . The mechanism involved blocking the maturation cleavage of viral DNA rather than inhibiting DNA synthesis directly .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor.

- Urease Inhibition : A series of studies have reported that various benzimidazole derivatives exhibit strong urease inhibitory activity. In particular, a related compound demonstrated an IC50 value of 0.06 µM against urease extracted from jack beans, indicating high potency . This property could have implications for treating conditions associated with urease-producing pathogens.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Antiviral Mechanism : For HCMV, the compound inhibits viral replication through a unique mechanism that does not involve direct inhibition of DNA synthesis but rather affects the processing of viral DNA .

- Enzyme Interaction : Molecular docking studies have provided insights into how these compounds bind to urease enzymes, suggesting specific interactions that lead to their inhibitory effects .

Case Studies

Several studies have explored the efficacy of this compound in clinical and experimental settings:

- Antiviral Efficacy : In vitro studies demonstrated that the compound could significantly reduce viral load in infected cell lines without exhibiting cytotoxicity at therapeutic concentrations .

- Urease Activity : Experimental evaluations showed that treatment with benzimidazole derivatives led to a marked decrease in urease activity in various biological assays, supporting their potential use in managing infections caused by urease-producing bacteria .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other benzimidazole derivatives:

| Compound | Antiviral Activity | Urease Inhibition | Cytotoxicity |

|---|---|---|---|

| This compound | High | Moderate | Low |

| 1H-β-l-ribofuranoside-2-isopropylamino-5,6-dichlorobenzimidazole | Very High | Low | Low |

| Other benzimidazole derivatives | Variable | Variable | Variable |

Q & A

Q. Q1. What are the most efficient synthetic routes for 5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole, and how can reaction yields be optimized?

Methodological Answer: The synthesis of benzimidazole derivatives typically involves condensation reactions under controlled conditions. For example:

- Step 1: Condensation of o-phenylenediamine (OPDA) with formic acid (HCOOH) and NaOH (10%) yields the benzimidazole core .

- Step 2: Substitution at the 2-position using chloroacetyl chloride in dry dioxane under reflux (6 hours) introduces functional groups like isopropylamino .

- Optimization: Solvent-free methods and organocatalysts (e.g., p-toluenesulfonic acid) enhance yields by reducing side reactions. For instance, solvent-free synthesis of 2-phenyl-1H-benzimidazole derivatives achieved >80% yields .

Q. Q2. How are structural and spectral characteristics of this compound validated?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substitution patterns. For example, the isopropylamino group shows characteristic splitting at δ 1.2–1.4 ppm (CH) and δ 3.8–4.2 ppm (NHCH) .

- Infrared Spectroscopy (IR): Stretching frequencies for N-H (3200–3400 cm) and C-Cl (600–800 cm) bonds validate functional groups .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, as demonstrated for lead(II) benzimidazole dicarboxylate derivatives .

Advanced Research Questions

Q. Q3. How can computational models (e.g., QSAR) predict the biological activity of this compound derivatives?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models use molecular descriptors (e.g., logP, topological polar surface area) to correlate structure with activity:

- Dataset: A 2D-QSAR model trained on 131 benzimidazole derivatives predicted IC values (µM) against MDA-MB-231 cancer cells with R > 0.85 .

- Validation: Leave-one-out cross-validation and external test sets ensure robustness. For example, substituent electronegativity at the 5,6-positions strongly correlates with antiviral activity .

Q. Q4. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral efficacy)?

Methodological Answer: Contradictions arise from assay variability or structural nuances. Strategies include:

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects. For example, 5,6-dichloro groups enhance antiviral activity (IC = 8.2 µM against Hepatitis B) but reduce antifungal potency .

- Standardized Assays: Use consistent protocols (e.g., MTT assay for cytotoxicity) to minimize inter-lab variability .

- Mechanistic Studies: Probe target interactions via molecular docking. Benzimidazoles inhibit viral polymerases by mimicking purine bases .

Q. Q5. How does the excited-state intramolecular proton transfer (ESIPT) mechanism influence fluorescence studies of benzimidazole derivatives?

Methodological Answer: ESIPT enables applications in fluorescence sensing and bioimaging:

- Mechanism: Proton transfer between N-H and adjacent carbonyl groups generates dual emission bands (e.g., 450 nm and 550 nm) .

- Applications: Track cellular uptake using ESIPT-based probes. For example, 2-(2-hydroxyphenyl)benzimidazole derivatives exhibit solvent-dependent fluorescence for pH sensing .

Q. Q6. What advanced material science applications exist for this compound?

Methodological Answer: Supramolecular assembly leverages benzimidazole’s coordination capacity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.